1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine

Lipophilicity LogP Physicochemical properties

1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine (CAS 1209782-81-9) is a para-substituted arylcyclopropylmethanamine building block that integrates a trifluoromethoxy (–OCF₃) group, a phenyl ring, a cyclopropane moiety, and a primary amine. Its molecular formula is C₁₁H₁₂F₃NO (MW 231.21), and it is principally supplied as a versatile small‑molecule scaffold for medicinal chemistry and early‑stage drug discovery.

Molecular Formula C11H12F3NO
Molecular Weight 231.21
CAS No. 1209782-81-9
Cat. No. B3090307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine
CAS1209782-81-9
Molecular FormulaC11H12F3NO
Molecular Weight231.21
Structural Identifiers
SMILESC1CC1(CN)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-7,15H2
InChIKeyBPBLZCUOUGGCGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine Procurement Guide: Core Chemical Identity and Supply Landscape


1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine (CAS 1209782-81-9) is a para-substituted arylcyclopropylmethanamine building block that integrates a trifluoromethoxy (–OCF₃) group, a phenyl ring, a cyclopropane moiety, and a primary amine . Its molecular formula is C₁₁H₁₂F₃NO (MW 231.21), and it is principally supplied as a versatile small‑molecule scaffold for medicinal chemistry and early‑stage drug discovery . The –OCF₃ group imparts enhanced lipophilicity and electron‑withdrawing character compared to methoxy or methyl analogs, while the cyclopropane ring introduces conformational constraint that can modulate target engagement and metabolic stability [1].

Why 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine Cannot Be Replaced by Generic Phenylcyclopropylmethanamine Analogs


Simple substitution of the –OCF₃ group with –OCH₃ or –H, or replacement of the cyclopropane ring with a linear alkyl chain, leads to quantifiable changes in lipophilicity, metabolic stability, and target‑binding conformation that directly impact the performance of downstream drug candidates . The –OCF₃ group elevates LogD by 0.7–1.4 units relative to –OCH₃, altering membrane permeability and tissue distribution [1]. Moreover, the constrained cyclopropane‑methylamine architecture is essential for orienting the phenyl ring within the binding pocket of targets such as FPR2 and LSD1; removal of this constraint has been shown to diminish agonist potency and selectivity . These physicochemical and conformational differences mean that generic in‑class amines cannot serve as drop‑in replacements without re‑optimizing the entire lead series.

Quantitative Differentiation Evidence for 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine vs. Closest Analogs


Lipophilicity (LogP) Head‑to‑Head: –OCF₃ vs. –OCH₃ Phenylcyclopropylmethanamine

Replacement of the 4‑trifluoromethoxy substituent with a 4‑methoxy group reduces the calculated LogP by approximately 0.8 units, a difference that alters predicted membrane permeability and distribution profile [1].

Lipophilicity LogP Physicochemical properties Drug design

Class‑Level Metabolic Stability Shift: Trifluoromethoxy vs. Methoxy Aliphatic Amines

In a systematic study of aliphatic OCF₃‑bearing compounds, the –OCF₃ group was shown to generally decrease microsomal stability compared to –OCH₃ or –CF₃ analogues [1]. The rank order of metabolic lability informs the selection of the appropriate fluorinated motif for a given pharmacokinetic goal.

Metabolic stability Microsomal clearance OCF₃ effect Lead optimisation

Critical Intermediacy for FPR2 Agonists Targeting Neuroinflammation

In the discovery of novel ureidopropanamide FPR2 agonists, the [1-(4‑trifluoromethoxyphenyl)cyclopropyl]methyl fragment was identified as a crucial structural element; its volume and position directly modulated both agonist potency (EC₅₀) and metabolic stability . The target amine serves as the direct synthetic precursor to this pharmacophoric fragment.

FPR2 agonist Neuroinflammation Building block CNS drug discovery

LSD1 Inhibitor SAR: 4‑Trifluoromethoxy Substitution Maintains Potency vs. 4‑Bromo and 4‑Methoxy Congeners

In a series of trans‑2‑phenylcyclopropylamine (2‑PCPA) derivatives evaluated as LSD1 inhibitors, the 4‑trifluoromethoxy analogue exhibited similar or slightly improved inhibitory activity compared to the 4‑bromo and 4‑methoxy counterparts [1].

LSD1 inhibitors Epigenetics Cyclopropylamine Cancer research

Conformational Constraint from Cyclopropane Rigidifies the Pharmacophore: Comparison with Phenethylamine Analog

The cyclopropane ring in [1-(4‑trifluoromethoxyphenyl)cyclopropyl]methanamine constrains the rotational freedom of the phenyl ring relative to the amine, a feature absent in the corresponding phenethylamine (4‑(trifluoromethoxy)phenethylamine). Molecular modelling in the FPR2 agonist series demonstrated that the cyclopropyl constraint forces the phenyl ring into a bioactive conformation that enhances receptor‑binding residence time [1].

Conformational restriction Cyclopropane Drug design Binding entropy

Optimal Application Scenarios for 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine Based on Quantitative Differentiation Evidence


Lead Optimisation for CNS‑Penetrant FPR2 Agonists

This amine is the preferred building block for synthesising ureidopropanamide‑based FPR2 agonists targeting neuroinflammatory disorders. As demonstrated in the European Journal of Medicinal Chemistry study, the [1-(4‑trifluoromethoxyphenyl)cyclopropyl]methyl fragment is critical for achieving nanomolar agonist potency (EC₅₀ = 26 nM) and adequate metabolic stability . Teams developing FPR2‑targeted therapies for Alzheimer's disease, multiple sclerosis, or traumatic brain injury should prioritise this specific scaffold over simpler benzylamine or phenethylamine alternatives.

LSD1/KDM1 Inhibitor Discovery with Engineered ADME Profiles

Medicinal chemistry programmes focused on LSD1 inhibition for oncology or epigenetic research can utilise this compound as a key intermediate. The 4‑trifluoromethoxy substitution maintains on‑target LSD1 activity comparable to 4‑methoxy or 4‑bromo analogs while offering differentiated lipophilicity (LogP 2.58 vs. 1.77 for the methoxy analogue) . This allows researchers to modulate blood‑brain barrier penetration and hepatic clearance through substituent selection rather than scaffold redesign.

Physicochemical Property Optimisation in Cyclopropane‑Containing Lead Series

When a lead series requires systematic tuning of lipophilicity and metabolic stability, the –OCF₃ group provides a predictable shift of +0.7–1.4 LogD units relative to –OCH₃, as established by Pustovit et al. (2020) . This compound serves as the –OCF₃ representative in a matrix of phenylcyclopropylmethanamine analogs (H, OCH₃, CF₃, Br, Cl) used for property‑based lead optimisation, enabling data‑driven decisions on which fluorinated motif best balances potency, permeability, and clearance.

Conformationally Constrained Fragment for Structure‑Based Drug Design

The rigid cyclopropane‑methylamine scaffold enforces a defined spatial relationship between the aryl ring and the amine, which molecular dynamics simulations have shown to improve binding‑pose stability in GPCR targets such as FPR2 . Fragment‑based drug discovery and structure‑based design programmes that require a pre‑organised, para‑substituted arylcyclopropylamine fragment should select this compound to minimise the entropic penalty of binding and enhance target selectivity.

Quote Request

Request a Quote for 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.